BMS-823778: A Technical Analysis of its Therapeutic Potential
BMS-823778: A Technical Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-823778 is a potent and highly selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The enzyme 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Elevated cortisol levels in tissues like adipose and liver are implicated in the pathophysiology of various metabolic disorders. BMS-823778 was developed by Bristol-Myers Squibb to target these conditions.
Preclinical studies demonstrated the high potency and selectivity of BMS-823778, with promising pharmacodynamic effects and a favorable pharmacokinetic profile in animal models. This led to its progression into clinical trials for type 2 diabetes, hypercholesterolemia, and hypertension. However, the clinical development of BMS-823778 was ultimately discontinued. While the specific reasons for this have not been officially disclosed, the broader class of 11β-HSD1 inhibitors has generally shown only modest efficacy in clinical trials for metabolic diseases, which may have contributed to this decision[1][2]. This document provides a comprehensive technical overview of the preclinical and clinical investigations of BMS-823778.
Mechanism of Action
BMS-823778 is a competitive inhibitor of the 11β-HSD1 enzyme. By blocking the conversion of cortisone to cortisol within key metabolic tissues, it aims to reduce the local glucocorticoid receptor activation. This, in turn, is expected to ameliorate the downstream pathological effects of excess cortisol, such as insulin resistance, dyslipidemia, and hypertension. The exceptional selectivity for 11β-HSD1 over the isoform 11β-HSD2 is a critical feature, as 11β-HSD2 plays a protective role by inactivating cortisol in mineralocorticoid-responsive tissues.
Signaling Pathway
Caption: Mechanism of action of BMS-823778 in inhibiting cortisol production.
Quantitative Data
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| IC50 (11β-HSD1) | Human | 2.3 nM | [3][4] |
| Ki (11β-HSD1) | Human | 0.9 nM | [3] |
| Cynomolgus Monkey | 7 nM | [3] | |
| Mouse | 380 nM | [3] | |
| Selectivity (11β-HSD2) | Human | >10,000-fold vs. 11β-HSD1 | [3][4] |
Table 2: Preclinical In Vivo Efficacy
| Parameter | Species/Model | Value | Reference |
| ED50 (In Vivo) | Cynomolgus Monkey | 0.6 mg/kg | [3][4] |
| Diet-Induced Obese (DIO) Mice | 34 mg/kg | [3][4][5] | |
| ED50 (Ex Vivo Adipose) | DIO Mice | 5.2 mg/kg | [3][4] |
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | Species | Route | Value | Reference |
| Oral Bioavailability (F) | Mouse | PO | 44% | [3] |
| Cynomolgus Monkey | PO | ~100% | [3] | |
| Clearance (CL) | Mouse | IV | 2.3 mL/min/kg | [3] |
| Cynomolgus Monkey | IV | 1.2 mL/min/kg | [3] | |
| Volume of Distribution (Vss) | Mouse | IV | 1.2 L/kg | [3] |
| Cynomolgus Monkey | IV | 2.3 L/kg | [3] | |
| Half-Life (T1/2) | Mouse | IV | 5.2 h | [6] |
| Cmax (10 mg/kg) | Mouse | PO | 10.6 µM | [6] |
| Tmax (10 mg/kg) | Mouse | PO | 3 h | [6] |
| AUC(0-24h) (10 mg/kg) | Mouse | PO | 95 µM·h | [6] |
Table 4: Human Pharmacokinetics
| Parameter | Finding | Reference |
| Absorption | Rapidly absorbed after oral administration. | [7][8] |
| Metabolism | Primarily mediated by the polymorphic enzyme CYP2C19, with minor contributions from CYP3A4/5 and UGT1A4. | [7][8] |
| Variability | Significant inter-subject variability in exposure, largely due to CYP2C19 genetic polymorphism. Poor metabolizers show higher exposure and lower clearance. | [7][8] |
| Safety | Generally safe and well-tolerated in healthy subjects in single and multiple ascending dose studies. | [8] |
Note: Specific human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from clinical trials are not publicly available.
Clinical Development
BMS-823778 progressed through Phase 1 and into Phase 2 clinical trials for several indications. However, its development was discontinued.
Table 5: Overview of Key Clinical Trials
| NCT Number | Phase | Status | Indication | Purpose |
| NCT01515202 | 1 | Completed | Healthy Volunteers & Type 2 Diabetes | To evaluate safety, pharmacokinetics, and pharmacodynamics. |
| NCT01111955 | 2 | Completed | Type 2 Diabetes | To assess safety, tolerability, and pharmacodynamic effects on fasting plasma glucose.[1][4][9][10] |
| NCT01112423 | 2 | Completed | Hypercholesterolemia | To assess safety, tolerability, and pharmacodynamic effects on LDL cholesterol.[3][11] |
| NCT01602367 | 2 | Terminated | Hypertension in overweight and obese patients | To evaluate safety and efficacy in treating hypertension.[2][7] |
| NCT01666704 | 2 | Withdrawn | Atherosclerotic Cardiovascular Disease | To evaluate the effects on atherosclerotic plaque inflammation.[2][7] |
The results of the completed Phase 2 trials (NCT01111955 and NCT01112423) have not been published. The termination of the hypertension trial and withdrawal of the atherosclerosis study prior to enrollment suggest that the compound did not meet the criteria to proceed to later-stage development.
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-823778 against human 11β-HSD1.
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Methodology:
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A full-length, N-terminally His-tagged human 11β-HSD1 enzyme was expressed and purified.
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The assay was performed in a 96-well plate format.
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Each well contained NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a Tris buffer (pH 7.5) to create a cofactor regenerating system.
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BMS-823778 was added at various concentrations.
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The enzymatic reaction was initiated by the addition of the substrate, cortisone.
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The plate was incubated at 37°C.
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The conversion of NADP+ to NADPH was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
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IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
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In Vivo Pharmacodynamic (PD) Assay in DIO Mice
References
- 1. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Safety Study of BMS-823778 in Subjects With Type 2 Diabetes | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
